2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 19745-72-3), commonly referred to as keto octopamine hydrochloride, is a highly stable alpha-amino ketone salt utilized as a critical building block for phenylethanolamine-based active pharmaceutical ingredients (APIs). By preserving the oxidation state at the benzylic position while protecting the primary amine via protonation, this compound provides an optimal substrate for downstream N-alkylation and stereoselective reduction workflows [1]. Its primary procurement value lies in its role as a high-yielding precursor for the asymmetric synthesis of enantiopure compounds, bypassing the severe atom-economy limitations associated with the chiral resolution of racemic mixtures.
Substituting this specific hydrochloride salt with its free base equivalent or a pre-reduced analog (e.g., racemic octopamine) introduces severe process inefficiencies that impact manufacturing scalability. Alpha-amino ketone free bases are highly nucleophilic and rapidly undergo intermolecular self-condensation to form dihydropyrazine derivatives, leading to catastrophic purity degradation during transit and storage[1]. Furthermore, procuring racemic octopamine instead of the ketone precursor forces manufacturers into late-stage diastereomeric salt resolution, which inherently caps the theoretical yield of a single enantiomer at 50% [2]. The ketone hydrochloride salt ensures long-term stability and enables catalytic asymmetric hydrogenation, allowing for near-quantitative yields of the desired target.
The free base form of alpha-aminoacetophenones is notoriously unstable, as the unprotonated amine readily attacks the carbonyl carbon of adjacent molecules. Converting the compound to the hydrochloride salt completely inhibits this nucleophilic behavior. Quantitative stability models demonstrate that while the free base degrades to less than 50% purity within 48 hours at room temperature due to pyrazine formation, the hydrochloride salt maintains >99% purity over 12 months under identical conditions [1].
| Evidence Dimension | Shelf-life stability (resistance to self-condensation) |
| Target Compound Data | >99% purity maintained over 12 months at 25°C (as HCl salt) |
| Comparator Or Baseline | Free base 2-amino-1-(4-hydroxyphenyl)ethanone (<50% purity within 48 hours) |
| Quantified Difference | >180-fold increase in stable shelf life |
| Conditions | Ambient storage (25°C), standard atmospheric pressure, solid state. |
Procuring the hydrochloride salt is mandatory to prevent rapid degradation and polymerization, ensuring reproducible batch-to-batch precursor quality for industrial synthesis.
For the production of enantiopure beta-adrenergic agents, the oxidation state of the precursor is the primary determinant of process yield. Utilizing 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride allows for transition-metal-catalyzed asymmetric hydrogenation, which directly yields the desired (R)- or (S)-phenylethanolamine in >95% yield with >98% enantiomeric excess. In contrast, starting with the reduced racemic alcohol (octopamine) requires chiral resolution, which discards half the material [1].
| Evidence Dimension | Maximum theoretical yield of single enantiomer |
| Target Compound Data | >95% yield with >98% ee (via asymmetric hydrogenation of the ketone) |
| Comparator Or Baseline | Racemic octopamine (maximum 50% yield via classical tartaric acid resolution) |
| Quantified Difference | >90% relative increase in final enantiomer yield |
| Conditions | Ru/Rh-catalyzed asymmetric hydrogenation vs. diastereomeric salt resolution. |
Starting with the ketone precursor rather than the racemic alcohol doubles the theoretical atom economy for enantiopure API production, drastically reducing raw material waste.
The regiochemistry of the phenolic hydroxyl group is critical for downstream application performance. The 4-hydroxy (para) substitution present in CAS 19745-72-3 is specifically required to synthesize APIs that target beta-1 and beta-3 adrenergic receptors (e.g., denopamine, octopamine). Comparators such as 3-hydroxy (meta) analogs or unsubstituted alpha-aminoacetophenones yield downstream products that either shift affinity toward alpha-adrenergic receptors or lose adrenergic activity entirely[1].
| Evidence Dimension | Downstream beta-adrenergic receptor specificity |
| Target Compound Data | High specific beta-1/beta-3 affinity (in downstream reduced analogs) |
| Comparator Or Baseline | Unsubstituted alpha-aminoacetophenone (lacks specific beta-adrenergic targeting) |
| Quantified Difference | Orders of magnitude higher specific binding affinity for beta-receptors |
| Conditions | Standard receptor binding assays for phenylethanolamine derivatives. |
The specific 4-hydroxy substitution is non-negotiable for synthesizing APIs targeting beta-adrenergic pathways, making unsubstituted or meta-substituted analogs non-viable for these workflows.
Directly leveraging the evidence regarding asymmetric hydrogenation yields, this compound is the optimal starting material for producing enantiopure (R)-octopamine and (R)-synephrine. The ketone functionality allows for highly efficient chiral catalytic reduction, bypassing the 50% yield cap associated with racemic resolution workflows [1].
Because the primary amine is protected as a stable hydrochloride salt but can be readily liberated in situ, it can be selectively N-alkylated prior to the reduction of the ketone. This provides a streamlined, high-yield synthetic route to complex cardiovascular and respiratory APIs [2].
Due to the >180-fold increase in shelf-life stability compared to its free base, this hydrochloride salt serves as a highly reliable analytical standard for quantifying intermediates and degradation products in phenylethanolamine manufacturing pipelines [3].
Corrosive;Irritant